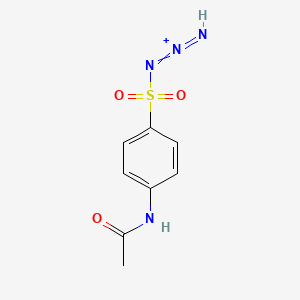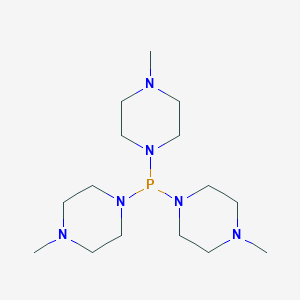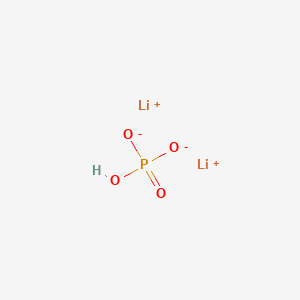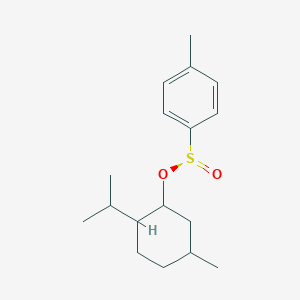azanium](/img/structure/B12061565.png)
Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl3-(2-methylprop-2-enamido)propylazanium is a zwitterionic compound known for its unique properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, making it electrically neutral overall. It is commonly used in the synthesis of polymers, particularly polysulfobetaines, which exhibit interesting properties such as biocompatibility and hemocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl3-(2-methylprop-2-enamido)propylazanium typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with 3-chloropropylsulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl3-(2-methylprop-2-enamido)propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonates.
Aplicaciones Científicas De Investigación
Dimethyl3-(2-methylprop-2-enamido)propylazanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl3-(2-methylprop-2-enamido)propylazanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The compound’s positive and negative charges enable it to form stable complexes with both cationic and anionic species. This property is particularly useful in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic compound used in the synthesis of polysulfobetaines.
N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine: Similar in structure and used for similar applications.
Uniqueness
Dimethyl3-(2-methylprop-2-enamido)propylazanium stands out due to its specific molecular structure, which provides enhanced stability and reactivity compared to other similar compounds. Its unique combination of functional groups allows for a broader range of applications, particularly in the field of biocompatible materials .
Propiedades
Fórmula molecular |
C12H25N2O4S+ |
|---|---|
Peso molecular |
293.41 g/mol |
Nombre IUPAC |
dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)/p+1 |
Clave InChI |
OIETYYKGJGVJFT-UHFFFAOYSA-O |
SMILES canónico |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







butanoic acid](/img/structure/B12061531.png)

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)



![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)


